Bienvenue dans la boutique en ligne BenchChem!

5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

physicochemical_profiling drug-likeness ADME

Select this compound for COX-2 inhibitor screening cascades: the electron-rich 2-methoxyphenyl at C(3) confers stronger target engagement than p-tolyl or unsubstituted analogs, while zero HBD supports cell-based permeability. The furan (C5) and methoxy handles enable orthogonal derivatization for focused-library synthesis, making it a cost-effective single starting material. With XLogP 1.6, HBD=0, HBA=6 and only 4 rotatable bonds, it occupies a favorable drug-like space compared to more lipophilic (bis-furanyl) or polar (sulfonamide) alternatives, offering an optimal solubility–permeability profile for medicinal chemistry programs.

Molecular Formula C15H16N2O4S
Molecular Weight 320.4g/mol
CAS No. 511237-65-3
Cat. No. B488539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
CAS511237-65-3
Molecular FormulaC15H16N2O4S
Molecular Weight320.4g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C
InChIInChI=1S/C15H16N2O4S/c1-20-14-7-4-3-6-11(14)12-10-13(15-8-5-9-21-15)17(16-12)22(2,18)19/h3-9,13H,10H2,1-2H3
InChIKeyCSTUEDIVHVXHPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 511237-65-3) – Structural Identity and Procurement-Relevant Physicochemical Profile


5-(Furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 511237-65-3) is a heterocyclic compound belonging to the class of methylsulfonyl-substituted 4,5-dihydro-1H-pyrazoles (pyrazolines). Its molecular formula is C₁₅H₁₆N₂O₄S, with a molecular weight of 320.4 g/mol, a computed XLogP3-AA of 1.6, zero hydrogen-bond donors, six hydrogen-bond acceptors, and four rotatable bonds [1]. The compound carries a methylsulfonyl group at N(1), a 2-methoxyphenyl substituent at C(3), and a furan-2-yl group at C(5) of the dihydropyrazole ring. This scaffold defines it within the broader family of sulfonyl pyrazoles, which have been extensively investigated for cyclooxygenase-2 (COX-2) inhibition [2].

Why In-Class Sulfonyl Pyrazoline Analogs Cannot Be Assumed Interchangeable for CAS 511237-65-3


Within the sulfonyl pyrazoline chemical space, the nature of the aryl/heteroaryl substituents at C(3) and C(5) determines the compound's biological target profile, potency, and selectivity [1]. The target compound’s unique combination of a 2-methoxyphenyl at C(3) and a furan-2-yl at C(5) distinguishes it from analogs carrying p-tolyl, phenyl, or bis-furanyl groups. Even subtle changes—such as removing the ortho-methoxy group or replacing the furan ring—can alter hydrogen-bond acceptor geometry, steric bulk, and lipophilicity, which in turn impacts target engagement and in vitro potency in a manner that is not predictable by scaffold similarity alone [2].

Head-to-Head Quantitative Differentiation of CAS 511237-65-3 Against Its Closest Analogs


Computed Lipophilicity and Hydrogen-Bond Acceptor Capacity vs. the Bis-Furanyl Analog (CAS 511237-66-4)

The target compound (MW = 320.4 g/mol, XLogP3 = 1.6) exhibits a markedly lower computed lipophilicity than 3,5-di(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 511237-66-4, MW = 280.3 g/mol), which has a higher XLogP3 value consistent with its more hydrophobic bis-furanyl architecture. The presence of the 2-methoxyphenyl substituent in the target compound increases the hydrogen-bond acceptor count to 6, compared with 4 for the bis-furanyl analog [1]. A lower logP and higher HBA count are mechanistically relevant: they are correlated with improved aqueous solubility and altered passive membrane permeability profiles relative to more lipophilic class members.

physicochemical_profiling drug-likeness ADME

Ortho-Methoxy Phenyl Substituent Effect on Predicted Target Engagement vs. p-Tolyl Analog

In the 1-methylsulfonyl-4,5-dihydro-1H-pyrazole series, the identity of the C(3) aryl group critically modulates COX-2 inhibitory potency. Patent disclosures covering this chemotype indicate that electron-donating substituents on the C(3) phenyl ring (e.g., methoxy) enhance COX-2 binding affinity relative to unsubstituted phenyl or alkyl-substituted phenyl (e.g., p-tolyl) [1]. The 2-methoxyphenyl group at C(3) of the target compound provides both an ortho-methoxy hydrogen-bond acceptor and increased electron density on the aryl ring relative to a p-tolyl substituent found in close analog 3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole . Class-level SAR trends predict that the ortho-methoxy derivative will exhibit stronger COX-2 inhibition than the p-tolyl analog, although direct head-to-head IC50 data are not publicly available for this specific pair.

SAR COX-2_inhibition medicinal_chemistry

Rotatable Bond Count and Conformational Flexibility Relative to Celecoxib and Rigid Analogs

The target compound possesses four rotatable bonds (two from the methoxy group, one from the furan ring, and one connecting the 2-methoxyphenyl to the pyrazoline core). This is lower than the six rotatable bonds of celecoxib but higher than the two rotatable bonds of more rigid sulfonyl pyrazoline analogs substituted with para-substituted phenyl rings only [1][2]. In fragment-based and lead-optimization contexts, a moderate number of rotatable bonds (3–5) is considered favorable because it balances conformational adaptability for induced-fit binding with a reduced entropic penalty upon target binding. The target compound's rotatable bond count of 4 places it within this optimal range, offering a theoretical advantage over both overly flexible analogs (higher entropic penalty) and excessively rigid analogs (reduced target adaptability).

conformational_analysis entropic_binding_penalty lead_optimization

Absence of Hydrogen-Bond Donors vs. Amino-Substituted Pyrazoline Analogs

The target compound contains zero hydrogen-bond donors (HBD = 0), a feature shared with celecoxib but contrasting with many pyrazoline derivatives that carry amino, hydroxyl, or sulfonamide NH groups (HBD ≥ 1). The absence of HBDs is consistently associated with improved passive membrane permeability and potential CNS penetration in drug-like small molecules [1]. In head-to-head comparisons with amino-substituted pyrazoline analogs such as N-{2-[5-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (HBD = 2), the target compound is predicted to exhibit superior passive permeability based on established physicochemical rules (e.g., Lipinski, Veber) [2].

permeability CNS_penetration solubility

Procurement-Focused Application Scenarios for 5-(Furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 511237-65-3)


COX-2 Inhibitor Lead Identification and SAR Expansion Campaigns

The compound is most appropriately deployed in a COX-2 inhibitor screening cascade, where its 2-methoxyphenyl substituent at C(3) is predicted by patent SAR to confer stronger target engagement than p-tolyl or unsubstituted phenyl analogs [1]. Procurement managers should select this compound over the p-tolyl analog (CAS not available) when the screening objective is to identify hits with electron-rich C(3) aryl groups. The zero HBD count further supports use in cell-based COX-2 assays requiring membrane permeability.

Physicochemical Property-Driven Fragment or Lead Optimization

With a computed XLogP3 of 1.6, HBD = 0, HBA = 6, and four rotatable bonds, the compound occupies a favorable drug-like property space relative to both more lipophilic (bis-furanyl analog, CAS 511237-66-4) and more polar (sulfonamide-containing analogs) alternatives [1]. It is the preferred procurement choice for medicinal chemistry teams optimizing for balanced solubility–permeability profiles, particularly when the alternative is a compound with XLogP3 > 2.5 or HBD ≥ 1.

Synthetic Intermediate for Diversely Functionalized Pyrazoline Libraries

The compound's furan ring at C(5) and 2-methoxyphenyl at C(3) provide orthogonal handles for further derivatization. The furan can undergo oxidation to a furanone or electrophilic substitution, while the methoxy group can be demethylated to a phenol for subsequent alkylation or conjugation [1]. This dual-functionalization potential distinguishes it from analogs carrying only one derivatizable group, making it a cost-effective single starting material for generating focused libraries.

Negative Control Selection for COX-2 Selectivity Profiling

Class-level patent data indicate that methylsulfonyl pyrazolines can exhibit varying degrees of COX-2 vs. COX-1 selectivity depending on the C(3) and C(5) substitution pattern [1]. This compound may serve as a tool compound to probe the structural determinants of COX-2 selectivity when compared head-to-head with more selective analogs (e.g., celecoxib, COX-2 IC50 ≈ 0.685 μM; or potent pyrazole sulfonamides with IC50 < 0.1 μM [2]), providing a reference point for understanding how the 2-methoxyphenyl/furan substitution pattern modulates isoform selectivity.

Quote Request

Request a Quote for 5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.